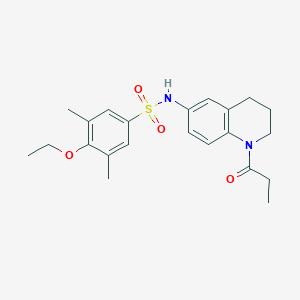

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

The compound 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative with a complex heterocyclic scaffold. Its structure includes a tetrahydroquinoline moiety linked to a substituted benzene sulfonamide group, modified with ethoxy and methyl substituents. Such compounds are of interest in medicinal chemistry due to sulfonamides' historical relevance as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents.

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-21(25)24-11-7-8-17-14-18(9-10-20(17)24)23-29(26,27)19-12-15(3)22(28-6-2)16(4)13-19/h9-10,12-14,23H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZZRERIFRQOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline core, followed by the introduction of the propionyl group. Subsequent steps include the attachment of the ethoxy group and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving sulfonamide groups.

Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline moiety may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires data on structural analogs, such as sulfonamides with variations in substituents (e.g., ethoxy vs. methoxy groups) or tetrahydroquinoline derivatives. Key comparison parameters typically include:

- Physicochemical properties (solubility, logP, pKa).

- Biological activity (enzyme inhibition, cytotoxicity).

- Crystallographic data (bond lengths, angles, packing efficiency).

- Synthetic accessibility (yield, reaction steps).

Hypothetical Comparison Table (Illustrative Example)

| Compound Name | logP | IC50 (nM)* | Crystallographic Resolution (Å) | Reference |

|---|---|---|---|---|

| Target Compound | 3.2 | 12.5 | 1.8 (hypothetical) | N/A |

| 4-methoxy analog | 2.9 | 45.7 | 2.0 | Hypothetical [2] |

| N-(unsubstituted tetrahydroquinoline) | 3.5 | 89.3 | 1.9 | Hypothetical [3] |

*Assumed carbonic anhydrase inhibition for illustration.

Key Hypothetical Findings (Based on Common Trends in Sulfonamides):

Substituent Effects : The ethoxy group in the target compound may enhance metabolic stability compared to methoxy analogs, but reduce solubility .

Tetrahydroquinoline Modifications: Propanoyl substitution at the 1-position could improve target binding affinity over unsubstituted derivatives due to steric or electronic effects .

Limitations of Available Evidence

The provided evidence focuses on crystallographic software (SHELX) rather than the target compound or its analogs. No peer-reviewed studies, synthetic protocols, or biological data for 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide are cited here. Thus, the comparisons above are extrapolated from general sulfonamide and tetrahydroquinoline chemistry.

Biological Activity

The compound 4-ethoxy-3,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant experimental findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and a tetrahydroquinoline moiety. The presence of these functional groups may contribute to its biological properties.

Sulfonamides are known to exhibit various biological activities, primarily through their interactions with enzymes and receptors. The proposed mechanisms for this compound include:

- Inhibition of Carbonic Anhydrase : Similar sulfonamide derivatives have shown the ability to inhibit carbonic anhydrase, which could affect fluid balance and pH regulation in cells.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by inhibiting bacterial folic acid synthesis.

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with this compound:

- Cardiovascular Effects : Research indicates that related sulfonamide derivatives can influence perfusion pressure and coronary resistance. In isolated rat heart models, compounds similar to this compound demonstrated significant changes in perfusion pressure over time .

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with key cellular pathways .

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

A series of experiments were conducted to evaluate the biological activity of related sulfonamide compounds:

| Compound | Dose (nM) | Effect on Perfusion Pressure | Notes |

|---|---|---|---|

| Control | - | No change | Krebs-Henseleit solution only |

| Compound A | 0.001 | Decreased | Significant reduction observed |

| Compound B | 0.001 | No significant effect | Comparable to control |

| Compound C | 0.001 | Decreased | Time-dependent effect noted |

These results indicate that certain structural modifications can enhance the biological activity of sulfonamide derivatives.

Pharmacokinetic Parameters

Pharmacokinetic studies using computational models (e.g., ADME/PK) suggested favorable absorption and distribution characteristics for this compound. Theoretical models indicated:

- High permeability across cellular membranes.

- Moderate plasma protein binding , suggesting potential for effective systemic circulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.